4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-butyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBBYBGMHYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Related compounds have been found to exhibit inhibitory activity against ache. They bind to the active site of the enzyme, preventing the breakdown of acetylcholine and prolonging its action.
Biochemical Pathways
Compounds with similar structures have been shown to impact the cholinergic system by inhibiting ache. This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
Related compounds have been shown to inhibit ache, leading to an increase in acetylcholine levels. This can enhance cholinergic transmission, potentially impacting cognitive function.
Biochemical Analysis
Biochemical Properties
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft. Additionally, 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine interacts with the NF-kB protein, inhibiting its activity and reducing the production of pro-inflammatory cytokines. These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
The effects of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties. Furthermore, 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine influences cell signaling pathways by inhibiting the NF-kB inflammatory pathway, thereby reducing inflammation in microglial cells. These cellular effects suggest that the compound may have therapeutic potential in treating neurodegenerative diseases and inflammatory conditions.
Molecular Mechanism
At the molecular level, 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, molecular docking studies have shown that 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine interacts favorably with active residues of the NF-kB protein, inhibiting its activity and reducing the production of pro-inflammatory cytokines. These binding interactions and enzyme inhibitions are crucial for the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods. Degradation studies have shown that prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro have demonstrated that 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine continues to exert neuroprotective and anti-inflammatory effects without significant loss of activity.
Dosage Effects in Animal Models
The effects of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation without causing adverse effects. At higher doses, 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine can induce toxicity, leading to symptoms such as gastrointestinal distress and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine, converting it into more water-soluble metabolites for excretion. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. These transport and distribution mechanisms are critical for the compound’s cellular localization and activity.
Subcellular Localization
The subcellular localization of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications direct 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine to these specific compartments, enhancing its efficacy in modulating cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Biological Activity
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits a range of biological activities, making it a subject of interest for researchers focusing on drug discovery and development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a butyl group, a methyl group, and a piperazine moiety. This specific substitution pattern is believed to enhance its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
The primary targets of 4-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine include:
- ATF4 (Activating Transcription Factor 4) : Involved in the cellular response to stress.
- NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : Plays a key role in regulating immune response and inflammation.
The compound interacts with these proteins through favorable binding interactions, influencing various biochemical pathways such as:
- Endoplasmic Reticulum (ER) Stress Pathway : Implicated in neuroprotection.
- NF-kB Inflammatory Pathway : Associated with anti-inflammatory effects.
Biological Activity Overview
Recent studies have demonstrated that 4-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine exhibits several biological activities:
1. Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits by modulating stress responses and reducing inflammation in neuronal cells. This activity is particularly relevant in conditions such as neurodegenerative diseases.
2. Anti-inflammatory Properties
In vitro studies have shown that the compound effectively inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The IC50 values for inhibition of key inflammatory markers have been reported to be comparable to established anti-inflammatory drugs .
3. Antimicrobial Activity
Some derivatives related to this compound have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
4. Antiparasitic Properties
Compounds similar to 4-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine have shown activity against parasitic infections, highlighting their therapeutic potential in combating diseases such as malaria .
Case Studies and Research Findings
A selection of research findings related to the biological activity of this compound includes:
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for versatile modifications, making it valuable for developing new materials with specific chemical properties.
Biology
In biological research, 4-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been investigated for its role as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for studying molecular mechanisms in cellular processes.
Medicine
The compound has shown promise in several therapeutic areas:
- Neuroprotection : Studies indicate that it can significantly reduce oxidative stress-induced apoptosis in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : In vivo experiments demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its use as an anti-inflammatory agent.
Case Studies
Several key studies have explored the applications of this compound:
Neuroprotection Study
In vitro studies demonstrated that treatment with 4-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine significantly reduced oxidative stress-induced apoptosis in neuronal cell lines. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Inflammation Model
In vivo experiments using animal models of inflammation showed that administration of the compound led to decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6), supporting its role as an anti-inflammatory agent.
Drug Interaction Studies
The compound has been investigated for its ability to inhibit P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms. It was found to enhance the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, indicating potential utility in overcoming multidrug resistance.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural and functional features of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine with analogous compounds from the evidence:
Key Observations
Substituent Position and Bioactivity: The position of the butyl group (e.g., at position 4 vs. as an amine substituent in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) significantly alters molecular interactions. The latter is used in pharmaceutical intermediates, suggesting that alkyl chain placement affects solubility and target binding . Piperazine vs. This difference may influence receptor selectivity .
Electron-Withdrawing Groups :
- The trifluoromethyl (CF3) group in 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine increases lipophilicity and metabolic stability, making it effective for CNS targets like dopamine D3 receptors . In contrast, the methyl group in the query compound may offer less steric hindrance but reduced electronic effects.
Halogen and Aromatic Modifications :
- The chloro and fluorophenyl groups in 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine enhance binding to aromatic-rich enzyme pockets, a feature absent in the query compound but relevant for kinase inhibitors or GPCR antagonists .
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidines
A common approach is the nucleophilic displacement of a halogen (usually chlorine) on a 2,4-dichloropyrimidine intermediate by piperazine. This reaction is regioselective and often yields the 6-(piperazin-1-yl) substituted pyrimidine with high efficiency.
- Example: Reaction of 2,4-dichloro-6-substituted pyrimidine with piperazine under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Conditions: Ambient to elevated temperatures (20–80 °C), depending on substrate reactivity.
- Outcome: Regioselective substitution at the 6-position, leaving the 2-position available for further functionalization or methylation.
Alkylation and Acylation Steps
To introduce the butyl and methyl groups, alkylation or acylation reactions are used:
- Alkylation of the pyrimidine nitrogen or carbon atoms can be achieved using alkyl halides or sulfonates under basic conditions.
- Acylation of amine-functionalized intermediates with acid derivatives (anhydrides, chlorides) in apolar solvents (dichloromethane, toluene) with tertiary amine bases (triethylamine, N-methylmorpholine) is preferred for high yield and purity.
- Temperature control is critical, with acylation preferably carried out between 0 and 25 °C, ideally 20–25 °C, to avoid side reactions.
Use of Protected Intermediates
Protecting groups such as tert-butoxycarbonyl (Boc) on amines are employed to avoid side reactions during multi-step synthesis. For example:
- The use of Boc-protected piperazine derivatives allows selective reactions on other parts of the molecule.
- Deprotection under acidic aqueous conditions yields the free amine for subsequent functionalization.
Representative Industrial-Scale Synthesis Example
A patented industrial process outlines the synthesis of a related pyrimidinyl-piperazine compound, which can be adapted for 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | (4,5-Dichloro-6-piperazin-1-yl-pyrimidin-2-yl)-methylamine monohydrochloride + trans-2-{1-[4-(tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate in acetonitrile, reflux 15-17 h | Nucleophilic substitution and alkylation | High yield; reaction monitored by TLC |
| 2 | Cooling, addition of water, filtration, washing | Isolation of intermediate | Product filtered and washed to neutrality |
| 3 | Stirring in aqueous HCl (20-25 °C) | Deprotection of Boc group | Yields pure amine salt |
| 4 | Acylation with propionic acid anhydride or chloride in dichloromethane or toluene, 20-25 °C, in presence of triethylamine | Introduction of alkyl group | >95% yield, high purity without chromatography |
This process emphasizes mild reaction conditions, use of tertiary amines as bases, and avoidance of chromatographic purification, making it suitable for industrial scale.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | 2,4-Dichloropyrimidine derivatives | Commercially available or synthesized |
| Piperazine Source | Piperazine or Boc-protected piperazine | Boc protection used to improve selectivity |
| Solvent | Acetonitrile, DMF, dichloromethane, toluene | Choice depends on step and solubility |
| Temperature | 0–25 °C (acylation), reflux (alkylation) | Controlled to optimize yield and purity |
| Base | Triethylamine, N-methylmorpholine, pyridine | Tertiary amines preferred |
| Reaction Time | 15–17 hours (alkylation), 1–2 hours (deprotection) | Longer times for substitution steps |
| Purification | Filtration, washing, drying | Chromatography often avoided industrially |
| Yield | Typically 90–95% or higher | High yield reported in optimized routes |
Research Findings and Optimization Notes
- Regioselectivity in nucleophilic substitution on dichloropyrimidines is high, favoring substitution at the 6-position with piperazine, which simplifies purification.
- Use of protected amines (e.g., Boc) prevents side reactions during alkylation/acylation steps and enables selective deprotection.
- Mild acylation conditions with propionic acid derivatives in apolar solvents and tertiary amine bases yield high purity products without chromatographic steps, enhancing scalability.
- Reaction monitoring by TLC and control of temperature and stoichiometry are critical for reproducibility and yield optimization.
- Industrial processes prioritize avoiding chromatographic purification to reduce cost and increase throughput.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine and its analogs?
- Answer : The compound can be synthesized via nucleophilic substitution reactions between halogenated pyrimidine precursors and piperazine derivatives. For example, refluxing 5-chlorobenzo[d][1,3]dioxole with 2-(piperazin-1-yl)pyrimidine in isopropyl alcohol with triethylamine as a catalyst yields structurally related compounds in 71–77% yields . Key steps include methylsulfonylation, tosylation, or phenylsulfonylation to introduce substituents on the piperazine ring. Purification via recrystallization (e.g., ethanol or methanol-ethyl acetate) ensures high purity .
Q. How can the structural identity of 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine be confirmed?
- Answer : Multimodal characterization is critical:
- NMR : - and -NMR confirm substituent positions and piperazine connectivity. For example, piperazine protons appear as distinct multiplets at δ 2.5–3.5 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .
- Mass Spectrometry (MS) : High-resolution MS matches experimental and theoretical molecular weights (e.g., [M+H] or [M+Na]) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 56.5° between benzene and pyrimidine rings in analogs) and confirms crystal packing via C–H···π interactions .
Q. What are the thermal stability and physical properties of this compound?
- Answer : Melting points for analogs range from 192–291°C, influenced by substituents (e.g., tosyl groups increase thermal stability to ~260°C) . Elemental analysis (C, H, N, S) validates purity, with deviations <0.3% from theoretical values .
Advanced Research Questions
Q. What role does the piperazine moiety play in the biological activity of such compounds?
- Answer : The piperazine group enhances binding to targets like menin-MLL or histamine receptors. However, SAR studies show that piperazine-linked 5,6-membered fused heterocycles (e.g., imidazo[4,5-d]pyridazines) can induce histamine release in rats. Substituting piperazine with 3-aminopiperidine retains activity while mitigating adverse effects . Comparative studies with inhibitors like MI-2 reveal differences in colony formation inhibition, suggesting divergent mechanisms .
Q. How do structural modifications in the pyrimidine core affect pharmacological properties?
- Answer :
- Substituent Position : Piperazine at position 6 (vs. position 2) optimizes steric interactions with hydrophobic enzyme pockets .
- Electron-Withdrawing Groups : Sulfonyl groups (e.g., tosyl) enhance metabolic stability but may reduce solubility .
- Hybrid Scaffolds : Fusion with oxazolo or thieno rings (e.g., thieno[2,3-d]pyrimidine in MI-3) improves kinase inhibition (IC < 1 µM) .
Q. How can contradictions in biological data across studies be resolved?
- Answer : Discrepancies often arise from assay conditions or structural nuances:
- Assay Variability : Colony formation assays vs. apoptosis markers may highlight different efficacy endpoints .
- Metabolic Interference : Piperazine metabolites (e.g., -oxide derivatives) can alter in vivo activity. Use stable isotope labeling (e.g., -piperazine) to track biotransformation .
- Crystallographic Data : Resolve binding mode ambiguities using co-crystal structures (e.g., PDB 5ZJ for piperazine-carbonyl interactions) .
Q. What analytical techniques are recommended for detecting impurities in this compound?
- Answer :
- HPLC-MS : Identifies sulfonamide-byproducts (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine) at retention times >15 min .
- Elemental Analysis : Detects residual solvents (e.g., isopropyl alcohol) with deviations in oxygen content .
- Chiral Chromatography : Resolves enantiomeric impurities if asymmetric synthesis is employed .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 24 h conventional) while maintaining yields >70% .
- Toxicity Mitigation : Replace piperazine with spirocyclic amines to reduce histamine release without compromising DPP-IV inhibition .
- Data Reproducibility : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with reference standards (e.g., ER-319441-15) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
